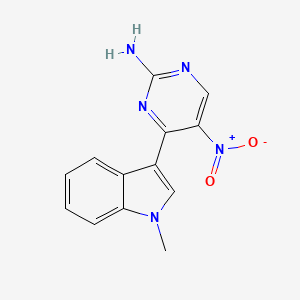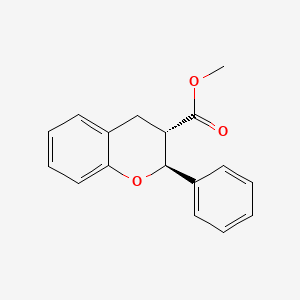
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The given peptide sequence consists of a chain of amino acids, each represented by a single-letter code (e.g., “H” for histidine, “C” for cysteine).
- It is a linear sequence of 19 amino acids.
- The peptide is terminated by an amidated group (NH2) at the C-terminus.
Synthesis Analysis
- The peptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques.
- Each amino acid is sequentially added to the growing peptide chain, starting from the C-terminus.
- The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis.
Molecular Structure Analysis
- The molecular structure of the peptide is a linear chain of amino acids.
- The specific arrangement of amino acids determines its three-dimensional conformation.
Chemical Reactions Analysis
- The peptide can undergo various chemical reactions, including hydrolysis, oxidation, and disulfide bond formation.
- Disulfide bonds between cysteine residues stabilize the peptide’s structure.
Physical And Chemical Properties Analysis
- The peptide is water-soluble due to its polar nature.
- It may exhibit UV absorption at specific wavelengths due to the presence of aromatic amino acids (e.g., tryptophan, tyrosine).
Safety And Hazards
- Peptides are generally safe, but individual sensitivities may vary.
- No specific hazards associated with this peptide are known.
Orientations Futures
- Further research could explore the peptide’s biological activity, potential receptors, and therapeutic applications.
- Investigate its stability, pharmacokinetics, and bioavailability.
Propriétés
Numéro CAS |
147658-54-6 |
|---|---|
Nom du produit |
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 |
Formule moléculaire |
C12H14Cl2N2O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




